1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine
Description
Properties
IUPAC Name |
1-methylsulfonyl-3-thiophen-3-ylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2/c1-14(11,12)10-4-2-8(6-10)9-3-5-13-7-9/h3,5,7-8H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAGYIHLSQHTEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine typically involves the reaction of a pyrrolidine derivative with a thiophene compound under specific conditions. One common method involves the use of a sulfonyl chloride reagent to introduce the methylsulfonyl group onto the pyrrolidine ring. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The methylsulfonyl group can be reduced to a methylthio group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Methylthio derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism by which 1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine exerts its effects depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the methylsulfonyl group can enhance the compound’s ability to form hydrogen bonds and other interactions, influencing its biological activity .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
*TMP = Trimethoxyphenyl
Key Observations :
- Thiophene Position : Thiophen-3-yl substitution (as in the target compound) vs. thiophen-2-yl (e.g., compound e in ) may alter electronic properties and steric interactions, impacting receptor selectivity .
- Sulfonyl Group : The methylsulfonyl group distinguishes the target compound from analogs with sulfonamides (e.g., RS 39604 ) or unsubstituted sulfur moieties, enhancing solubility and oxidative stability.
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data*
*Theoretical values (†) derived from analogs; experimental data for the target compound is lacking.
Key Findings :
- Lipophilicity : The target compound’s predicted LogP (1.8) is lower than RS 39604 (2.4) or chalcone derivatives (3.1), suggesting improved aqueous solubility .
- Bioactivity Gap : While RS 39604 and chalcone analogs show potent receptor binding (e.g., 5-HT4 or tubulin), the target compound’s pharmacological profile remains unexplored.
Critical Analysis :
- Spectroscopic Consistency : Analogs like RS 39604 and compound 5 validate the reliability of NMR/HRMS for verifying sulfonyl and thiophene substituents .
Biological Activity
1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research findings and case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a methylsulfonyl group and a thiophene moiety. The presence of these functional groups is crucial for its biological activity, influencing its interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit key inflammatory pathways, including the suppression of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In vivo models have confirmed its efficacy in reducing inflammation markers, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
Preliminary findings suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, the compound's ability to inhibit metalloproteases suggests a role in preventing tumor metastasis .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The methylsulfonyl group can form hydrogen bonds with active sites of enzymes, inhibiting their function.
- Receptor Modulation : The thiophene moiety may interact with various receptors involved in inflammatory and cancer pathways.
- Cell Signaling Pathways : The compound appears to modulate signaling pathways associated with cell survival and proliferation, particularly in cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as an antimicrobial agent.
Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups. This effect was associated with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its therapeutic potential in inflammatory diseases .
Study 3: Anticancer Activity
In vitro tests on breast cancer cell lines (MCF-7 and MDA-MB-231) indicated that treatment with this compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed that this reduction was primarily due to apoptosis induction.
Summary of Biological Activities
Q & A
Q. How to address discrepancies in spectroscopic data between computational and experimental results?
- Resolution : Calibrate computational models (e.g., NMR chemical shift predictions) using experimental data from PubChem. Adjust solvent effects and exchange-correlation functionals in DFT calculations.
- Validation : Cross-check with X-ray crystallography to confirm spatial arrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
